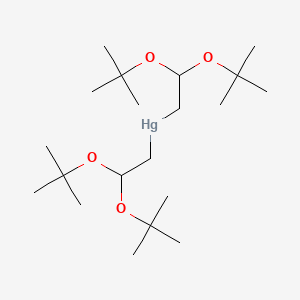
Bis(2,2-di-tert-butoxyethyl)mercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2-di-tert-butoxyethyl)mercury is an organomercury compound characterized by the presence of two 2,2-di-tert-butoxyethyl groups attached to a central mercury atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,2-di-tert-butoxyethyl)mercury typically involves the reaction of mercury(II) acetate with 2,2-di-tert-butoxyethanol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2-di-tert-butoxyethyl)mercury undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: Reduction reactions can convert the compound back to elemental mercury.
Substitution: The 2,2-di-tert-butoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a strong nucleophile, such as sodium methoxide, and are carried out in polar solvents like methanol or ethanol.
Major Products Formed
Oxidation: Mercury(II) oxide and tert-butyl alcohol.
Reduction: Elemental mercury and 2,2-di-tert-butoxyethanol.
Substitution: Various substituted mercury compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2,2-di-tert-butoxyethyl)mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the manufacturing of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which bis(2,2-di-tert-butoxyethyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been the subject of extensive research to understand its toxicological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,2-di-tert-butoxyethyl)mercury: Characterized by the presence of two 2,2-di-tert-butoxyethyl groups.
Mercury, bis[2,2-bis(1,1-dimethylethoxy)ethyl]: Similar structure but with different substituents.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Another organometallic compound with different metal and ligands.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with various ligands makes it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
87989-34-2 |
|---|---|
Molekularformel |
C20H42HgO4 |
Molekulargewicht |
547.1 g/mol |
IUPAC-Name |
bis[2,2-bis[(2-methylpropan-2-yl)oxy]ethyl]mercury |
InChI |
InChI=1S/2C10H21O2.Hg/c2*1-8(11-9(2,3)4)12-10(5,6)7;/h2*8H,1H2,2-7H3; |
InChI-Schlüssel |
LNUKVSDWIRGJQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(C[Hg]CC(OC(C)(C)C)OC(C)(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-Bromophenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14380902.png)
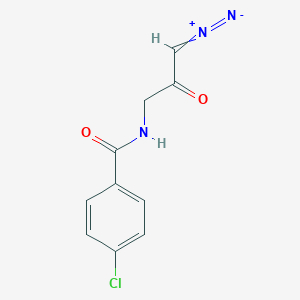
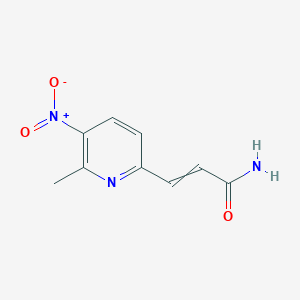
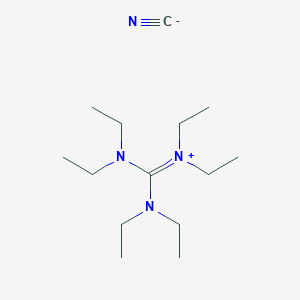
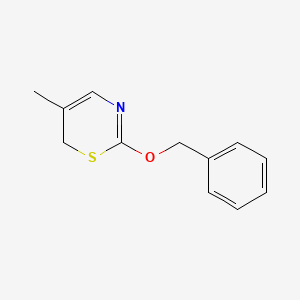
![1-[3-(Propane-2-sulfonyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14380935.png)
![3,3-dimethyl-2-[(E)-2-(2-phenyl-1H-indol-3-yl)ethenyl]-5-propylindole](/img/structure/B14380947.png)
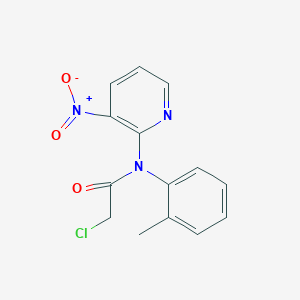
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboximidamide](/img/structure/B14380959.png)


